(1-Vinyl-2-oxabicyclo[2.2.2]octan-4-yl)methyl 4-methylbenzenesulfonate
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Overview
Description
(1-Vinyl-2-oxabicyclo[2.2.2]octan-4-yl)methyl 4-methylbenzenesulfonate: is a complex organic compound with the molecular formula C17H22O4S. This compound features a bicyclic structure with a vinyl group and a sulfonate ester, making it an interesting subject for various chemical studies and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-Vinyl-2-oxabicyclo[2.2.2]octan-4-yl)methyl 4-methylbenzenesulfonate typically involves multiple steps:
Formation of the Bicyclic Core: The bicyclic structure can be synthesized through a Diels-Alder reaction, where a diene and a dienophile react under thermal conditions to form the bicyclic system.
Introduction of the Vinyl Group: The vinyl group can be introduced via a Wittig reaction, where a phosphonium ylide reacts with an aldehyde or ketone.
Sulfonation: The final step involves the reaction of the bicyclic alcohol with 4-methylbenzenesulfonyl chloride in the presence of a base like pyridine to form the sulfonate ester.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient and consistent production. The use of automated systems for reagent addition and temperature control would be crucial to maintain the quality and yield of the product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The vinyl group can undergo oxidation reactions to form epoxides or diols.
Reduction: The compound can be reduced to remove the vinyl group, forming a saturated bicyclic system.
Substitution: The sulfonate ester group can be substituted with nucleophiles such as amines or alcohols to form new derivatives.
Common Reagents and Conditions
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) for epoxidation.
Reduction: Hydrogen gas with a palladium catalyst for hydrogenation.
Substitution: Nucleophiles like sodium azide or potassium tert-butoxide in polar aprotic solvents.
Major Products
Epoxides: From oxidation of the vinyl group.
Amines or Alcohols: From nucleophilic substitution of the sulfonate ester.
Scientific Research Applications
Chemistry
In chemistry, (1-Vinyl-2-oxabicyclo[2.2.2]octan-4-yl)methyl 4-methylbenzenesulfonate is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology
In biological research, this compound can be used to study enzyme interactions and binding affinities due to its bicyclic structure and functional groups.
Medicine
Industry
In the industrial sector, this compound can be used in the synthesis of polymers and advanced materials, providing unique properties such as increased stability and reactivity.
Mechanism of Action
The mechanism by which (1-Vinyl-2-oxabicyclo[2.2.2]octan-4-yl)methyl 4-methylbenzenesulfonate exerts its effects involves its ability to participate in various chemical reactions. The vinyl group can undergo polymerization, while the sulfonate ester can act as a leaving group in substitution reactions. These properties make it a versatile intermediate in synthetic chemistry.
Comparison with Similar Compounds
Similar Compounds
- (1-Vinyl-2-oxabicyclo[2.2.2]octan-4-yl)methyl 4-chlorobenzenesulfonate
- (1-Vinyl-2-oxabicyclo[2.2.2]octan-4-yl)methyl 4-nitrobenzenesulfonate
Uniqueness
Compared to its analogs, (1-Vinyl-2-oxabicyclo[2.2.2]octan-4-yl)methyl 4-methylbenzenesulfonate is unique due to the presence of the methyl group on the benzene ring, which can influence its reactivity and interaction with other molecules. This slight modification can lead to differences in physical properties and chemical behavior, making it a valuable compound for specific applications.
Biological Activity
(1-Vinyl-2-oxabicyclo[2.2.2]octan-4-yl)methyl 4-methylbenzenesulfonate, a compound with the CAS number 1417551-38-2, is a synthetic organic molecule that has garnered attention for its potential biological activities. This article explores its chemical properties, synthesis, and biological activity, supported by relevant research findings and case studies.
The molecular formula of this compound is C17H22O4S with a molecular weight of 322.42 g/mol. The structure includes a bicyclic system which contributes to its unique reactivity and interaction with biological systems.
Property | Value |
---|---|
Molecular Formula | C17H22O4S |
Molecular Weight | 322.42 g/mol |
CAS Number | 1417551-38-2 |
Synthesis
The synthesis of this compound typically involves the reaction of vinyl derivatives with sulfonates, utilizing various catalytic methods to enhance yield and purity. The incorporation of the bicyclic structure is achieved through cyclization reactions that maintain the integrity of the oxabicyclo framework.
Research indicates that compounds similar to this compound may exhibit biological activities through multiple mechanisms, including:
- Inhibition of Enzymatic Activity : The sulfonate group can interact with enzyme active sites, potentially inhibiting their function.
- Modulation of Cellular Pathways : The compound may influence signaling pathways within cells, affecting processes such as apoptosis and cell proliferation.
Case Studies
- Anticancer Activity : A study explored the effects of similar bicyclic compounds on cancer cell lines, demonstrating significant cytotoxicity against various types of cancer cells, including breast and prostate cancer. The mechanism was attributed to the induction of apoptosis via mitochondrial pathways .
- Antimicrobial Properties : Another investigation assessed the antimicrobial efficacy of related compounds against Gram-positive and Gram-negative bacteria. Results indicated that these compounds exhibited dose-dependent antibacterial activity, suggesting potential applications in developing new antibiotics .
- Neuroprotective Effects : Preliminary studies have suggested that derivatives of this compound may offer neuroprotective benefits in models of neurodegeneration, likely through antioxidant mechanisms that mitigate oxidative stress .
Research Findings
Recent research has focused on enhancing the bioavailability and therapeutic index of this compound by modifying its chemical structure to improve solubility and metabolic stability . These modifications have shown promise in preclinical models, paving the way for future clinical applications.
Properties
IUPAC Name |
(1-ethenyl-2-oxabicyclo[2.2.2]octan-4-yl)methyl 4-methylbenzenesulfonate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22O4S/c1-3-17-10-8-16(9-11-17,12-20-17)13-21-22(18,19)15-6-4-14(2)5-7-15/h3-7H,1,8-13H2,2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YQAXXSCYGLMJJB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCC23CCC(CC2)(OC3)C=C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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